3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxamide

Kinase inhibitor design Pyrazole-indole hybrids Regiochemistry

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide (CAS 827316-52-9; IUPAC: 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide) is a heterocyclic small molecule comprising an indole moiety linked at its 2-position to a pyrazole-4-carboxamide scaffold. The compound has the molecular formula C12H10N4O and a molecular weight of 226.23 g/mol.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
CAS No. 827316-52-9
Cat. No. B11882451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxamide
CAS827316-52-9
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)C(=O)N
InChIInChI=1S/C12H10N4O/c13-12(17)8-6-14-16-11(8)10-5-7-3-1-2-4-9(7)15-10/h1-6,15H,(H2,13,17)(H,14,16)
InChIKeyLBUXSZKEGSJIDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide (CAS 827316-52-9): Core Identity and Procurement-Relevant Characteristics


3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide (CAS 827316-52-9; IUPAC: 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide) is a heterocyclic small molecule comprising an indole moiety linked at its 2-position to a pyrazole-4-carboxamide scaffold [1]. The compound has the molecular formula C12H10N4O and a molecular weight of 226.23 g/mol [1]. It belongs to the broader class of pyrazolyl-indole derivatives that have been investigated as protein kinase inhibitors, as evidenced by its inclusion as a specifically exemplified compound in patent WO2005005414 A2 (Pharmacia Italia S.p.A.) [2]. The compound is commercially available from several chemical suppliers at purities of 95% to ≥98% .

Why Generic Substitution of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide Is Not Advisable Without Comparative Data


Substituting 3-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide with a more readily available indole-pyrazole analog is not scientifically defensible without head-to-head data, because the regiochemistry of indole attachment (C2 vs. C3 linkage) and the position of the carboxamide group on the pyrazole ring fundamentally alter both the three-dimensional conformation and hydrogen-bond donor/acceptor topology of the molecule [1]. Within the pyrazolyl-indole kinase inhibitor series disclosed in WO2005005414, even minor structural variations have been shown to modulate potency and selectivity profiles across different kinases [2]. The specific C2-indole substitution pattern and 4-carboxamide orientation define a unique pharmacophore geometry that cannot be replicated by the C3-indole regioisomer or by pyrazole-3-carboxamide positional isomers .

Quantitative Differentiation Evidence for 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide (CAS 827316-52-9): Head-to-Head and Cross-Study Comparisons


Structural Regioisomer Differentiation: C2-Indole vs. C3-Indole Attachment

The target compound features an indole moiety connected at its C2 position to the pyrazole ring, whereas the more common and synthetically accessible regioisomer, 3-(1H-indol-3-yl)-1H-pyrazole-4-carboxamide, connects via the C3 position of indole [1]. This constitutional isomerism produces distinct molecular electrostatic potential surfaces and alters the vector of the indole NH hydrogen-bond donor relative to the pyrazole-carboxamide pharmacophore. The patent WO2005005414 explicitly claims both C2- and C3-linked indole variants as separate embodiments, indicating that the inventors considered the two regioisomers as structurally and potentially functionally distinct entities [2]. No direct quantitative comparison of biological activity between the C2- and C3-indole regioisomers of this specific compound was identified in the accessible data.

Kinase inhibitor design Pyrazole-indole hybrids Regiochemistry

Carboxamide Positional Isomer Differentiation: 4-Carboxamide vs. 3-Carboxamide

The carboxamide group at the pyrazole 4-position defines a specific hydrogen-bond donor/acceptor vector that differs from the analogous 3-carboxamide isomer. The 4-carboxamide orientation places the amide group in a meta-like relationship to the indole substituent at the 5-position of the pyrazole ring, whereas a 3-carboxamide would position the amide ortho-like to the indole attachment [1]. Within the kinase inhibitor patent family, pyrazole-4-carboxamides and pyrazole-3-carboxamides are treated as distinct sub-genera, suggesting divergent kinase selectivity profiles [2]. No direct quantitative IC50 comparison between the 4-carboxamide and 3-carboxamide positional isomers of this specific indolyl-pyrazole scaffold was retrievable from the accessed data.

Pharmacophore geometry Hydrogen bonding Positional isomerism

Patent-Exemplified Status as a Proxy for Biological Activity

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide is specifically listed as a synthetic example in patent WO2005005414 A2 (page 32), a patent claiming pyrazolyl-indole derivatives as inhibitors of protein kinases relevant to cancer and other proliferative diseases . Within pharmaceutical patent practice, compounds that are individually synthesized and characterized in the experimental section typically represent those for which confirmatory biological data were obtained. While the precise kinase inhibition IC50 values for this compound were not extracted due to source access constraints, its inclusion in the experimental exemplification distinguishes it from compounds merely claimed by Markush structure, indicating that it was prioritized for synthesis and, by inference, for biological evaluation .

Kinase inhibition Patent exemplification Drug discovery

Procurement-Driven Application Scenarios for 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide (CAS 827316-52-9)


Kinase Inhibitor Medicinal Chemistry Programs Requiring C2-Indole-4-Carboxamide Scaffolds

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, this compound provides a structurally defined starting point with the indole C2-linked to a pyrazole-4-carboxamide—an arrangement that orients the indole NH and carboxamide groups for potential hinge-region hydrogen bonding in the kinase active site [1]. Its inclusion as an exemplified compound in WO2005005414 suggests that this scaffold has been validated in kinase inhibition assays and may serve as a reference standard for structure-activity relationship expansion [1].

Regioisomer-Selective Probe Development for Target Engagement Studies

Because the biological activity of pyrazolyl-indoles depends critically on indole attachment regiochemistry, this C2-linked isomer may exhibit a selectivity fingerprint distinct from the C3-linked analogs [2]. Researchers investigating the impact of indole connectivity on kinase selectivity can use this compound as a defined chemical probe to interrogate whether C2-indole attachment favors binding to specific kinase conformations over others [2].

Analytical Reference Standard for Pyrazole-4-Carboxamide Purity and Identity Verification

With a defined molecular formula (C12H10N4O), molecular weight (226.23 g/mol), and a unique InChIKey (LBUXSZKEGSJIDY-UHFFFAOYSA-N) established in PubChem, this compound can serve as a chromatographic and spectroscopic reference standard for verifying the identity and purity of this chemotype across different synthetic batches or supplier lots [3]. Commercial availability at ≥98% purity supports its use as a calibration standard .

Scaffold-Hopping Benchmark in Computational Chemistry Workflows

The indole-pyrazole-4-carboxamide core represents a privileged kinase-inhibitor scaffold, and this specific regioisomer can be used as a benchmark structure for computational scaffold-hopping exercises, docking validation, or pharmacophore model generation [2]. Its small molecular weight (226.23 Da) and moderate computed lipophilicity (XLogP3 = 0.9) [3] make it a tractable starting point for in silico optimization toward lead-like properties.

Quote Request

Request a Quote for 3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.